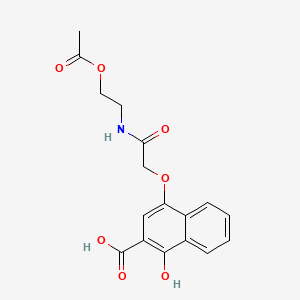

4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid is a complex organic compound with a unique structure that includes a naphthoic acid core, an acetoxyethyl group, and an amino-oxoethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid typically involves multiple steps, including the formation of the naphthoic acid core, the introduction of the acetoxyethyl group, and the attachment of the amino-oxoethoxy moiety. The specific reaction conditions can vary, but common methods include:

Formation of the Naphthoic Acid Core: This can be achieved through the Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride, followed by hydrolysis to yield the naphthoic acid.

Introduction of the Acetoxyethyl Group: This step often involves the reaction of the naphthoic acid with an acetoxyethyl halide in the presence of a base such as potassium carbonate.

Attachment of the Amino-Oxoethoxy Moiety: This can be accomplished through the reaction of the intermediate compound with an amino-oxoethoxy reagent under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

- 4-(2-((2-(Hydroxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid

- 4-(2-((2-(Methoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid

Comparison

Compared to similar compounds, 4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid is unique due to the presence of the acetoxy group, which can influence its reactivity, solubility, and biological activity. The acetoxy group can be hydrolyzed to yield the corresponding hydroxyl derivative, providing additional versatility in chemical modifications and applications.

Biological Activity

4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid, with the molecular formula C17H17NO7, is a complex organic compound that features a naphthoic acid moiety along with various functional groups. This unique structure contributes to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

- Molecular Formula : C17H17NO7

- Molecular Weight : 347.32 g/mol

- CAS Number : 93820-07-6

- LogP : 2.11 (indicating moderate lipophilicity)

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily linked to its interaction with various biological targets:

- Aryl Hydrocarbon Receptor (AhR) Modulation : Similar compounds have shown the ability to bind to the AhR, influencing gene expression related to detoxification processes. For instance, hydroxyl/carboxy-substituted naphthoic acids have been studied for their structure-dependent AhR activity in colonic cells, suggesting that derivatives like this compound may also exhibit similar properties .

- Anti-inflammatory Effects : The compound's structural characteristics may endow it with anti-inflammatory properties, as seen in related naphthoic acid derivatives that modulate inflammatory pathways .

- Potential Antitumor Activity : Preliminary studies suggest that compounds with naphthoic structures can exhibit cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.

Synthesis

The synthesis of this compound typically involves multiple steps that require careful control of reaction conditions to ensure high yields and purity. The synthesis pathway includes:

- Esterification reactions involving the hydroxyl group.

- Introduction of the acetoxy and amino groups through appropriate chemical transformations.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound suggests distinct biological activities compared to structurally similar compounds. A comparative analysis of related compounds reveals insights into their varying biological effects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Hydroxy-4-(2-methoxyethylamino)-naphthalene-2-carboxylic acid | Naphthalene core, methoxy group | Less polar than target compound |

| 4-Amino-naphthalene-1-sulfonic acid | Amino group instead of hydroxyl | Stronger acidity due to sulfonic group |

| 5-Acetylamino-naphthalene-1-sulfonic acid | Acetylamino group present | Enhanced solubility in water |

This table illustrates how variations in structure can lead to different pharmacological profiles and activities.

Case Studies and Research Findings

Several studies have explored the biological implications of naphthoic acid derivatives:

- AhR Activation Studies : A study demonstrated that hydroxyl-substituted naphthoic acids significantly induced CYP1A1 and CYP1B1 mRNA expression in colon cancer cell lines, linking these compounds to potential chemopreventive effects .

- Cytotoxicity Assessments : Research on structurally similar compounds has shown varying degrees of cytotoxicity against different cancer cell lines, indicating that further investigation into this compound could yield important therapeutic insights.

- Microbial Metabolism : Research on microbial-derived metabolites like 1,4-dihydroxy-2-naphthoic acid has highlighted their role in modulating inflammatory responses and their potential as therapeutic agents against gut-related diseases .

Properties

CAS No. |

93820-07-6 |

|---|---|

Molecular Formula |

C17H17NO7 |

Molecular Weight |

347.3 g/mol |

IUPAC Name |

4-[2-(2-acetyloxyethylamino)-2-oxoethoxy]-1-hydroxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C17H17NO7/c1-10(19)24-7-6-18-15(20)9-25-14-8-13(17(22)23)16(21)12-5-3-2-4-11(12)14/h2-5,8,21H,6-7,9H2,1H3,(H,18,20)(H,22,23) |

InChI Key |

QZZPCOBRIQUCOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCNC(=O)COC1=CC(=C(C2=CC=CC=C21)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.